1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine
Overview
Description
1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a methoxynaphthalene moiety attached to a piperazine ring
Preparation Methods
The synthesis of 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxynaphthalene and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of 2-methoxynaphthalene.
Industrial Production: On an industrial scale, the reaction is often performed in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure complete solubility of the reactants.
Chemical Reactions Analysis
1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
Scientific Research Applications
1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity on the central nervous system.
Material Science: The compound is used in the synthesis of novel polymers and materials with unique optical and electronic properties.
Biological Studies: It is used as a probe in biological studies to understand the interactions of piperazine derivatives with various biological targets.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-methoxynaphthalen-1-yl)piperazine and 1-(2-methoxynaphthalen-1-yl)ethylamine share structural similarities.
Properties
IUPAC Name |
1-[(2-methoxynaphthalen-1-yl)methyl]-4-methylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-18-9-11-19(12-10-18)13-16-15-6-4-3-5-14(15)7-8-17(16)20-2/h3-8H,9-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTVSXRLXLDZGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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